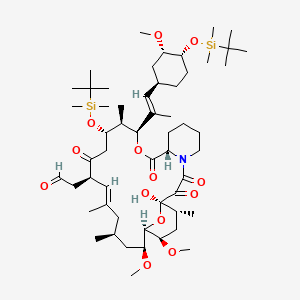

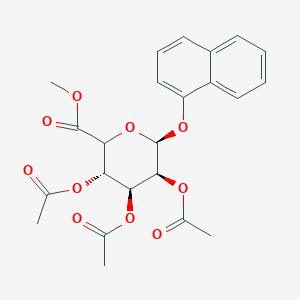

Timidina-3',5'-di(p-nitrofenil fosfato) Sal de Disodio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thymidine derivatives, such as thymidine 3'-(4-nitrophenyl phosphate), involves complex procedures that establish the foundation for understanding the synthesis of Thymidine-3',5'-di(p-nitrophenyl phosphate) disodium salt. These processes include the preparation of diastereomers and the determination of their absolute configurations through spectroscopic methods, such as NMR, which provide insights into the stereochemistry of the synthesized compounds (Mehdi & Gerlt, 1984).

Molecular Structure Analysis

The molecular structure of compounds related to Thymidine-3',5'-di(p-nitrophenyl phosphate) disodium salt, such as deoxyadenylyl-3'-methylphosphonate-5'-thymidine, has been elucidated through X-ray crystallography. These studies reveal details about torsion angles, base orientation, sugar puckering, and base pairing, contributing to a comprehensive understanding of the molecular structure of thymidine derivatives (Chacko et al., 1983).

Chemical Reactions and Properties

Research on the chemical reactions of thymidine derivatives focuses on their hydrolysis and the mechanisms involved. For instance, the hydrolysis of thymidine 5'-(4-nitrophenyl phosphate) by phosphodiesterase from snake venom has been studied, revealing insights into the stereochemical course of these reactions and the retention of configuration at phosphorus, which is crucial for understanding the chemical behavior of Thymidine-3',5'-di(p-nitrophenyl phosphate) disodium salt (Mehdi & Gerlt, 1981).

Physical Properties Analysis

The physical properties of thymidine derivatives, including Thymidine-3',5'-di(p-nitrophenyl phosphate) disodium salt, are influenced by their molecular structure. Studies involving analogs such as dithymidine phosphate derivatives containing 3'-thiothymidine provide insights into their resistance to hydrolysis and the reactivity of specific bonds, which are essential for understanding the stability and reactivity of thymidine derivatives in various conditions (Cosstick & Vyle, 1990).

Chemical Properties Analysis

The chemical properties of Thymidine-3',5'-di(p-nitrophenyl phosphate) disodium salt, including reactivity and interaction with enzymes, can be inferred from studies on related compounds. For example, the synthesis and configurational analysis of dinucleoside phosphates isotopically chiral at phosphorus provide valuable information on the stereochemical course of enzyme-catalyzed reactions, which is crucial for understanding the chemical behavior and potential applications of thymidine derivatives (Potter et al., 1983).

Aplicaciones Científicas De Investigación

Sustrato Sintético para la Desoxirribonucleasa Pancreática Bovina

Este compuesto se ha utilizado como sustrato sintético para la desoxirribonucleasa pancreática bovina {svg_1}. La desoxirribonucleasa pancreática bovina libera p-nitrofenol del grupo 3’-de la timidina 3’,5’-di-P-nitrofenil fosfato {svg_2}. La velocidad de formación del p-nitrofenol, medida espectrofotométricamente a 400 nm, varía linealmente con la concentración de DNasa {svg_3}.

Estudio de la Susceptibilidad a la Hidrólisis

El compuesto se ha utilizado en el estudio de la susceptibilidad de los sustratos sintéticos a la hidrólisis por la nucleasa estafilocócica {svg_4}. Este estudio encontró la unión más fuerte (Kmcapp) y la hidrólisis rápida con el éster di-p-nitrofenil de la timidina 3’-j-nitrofenil fosfato y con la timidina 3’-p-nitrofenil fosfato 5’-fosfato {svg_5}.

Evaluación de la Actividad de la Fosfodiesterasa

La sal sódica del éster p-nitrofenílico de timidina 5’-monofosfato, un compuesto relacionado, se ha utilizado como sustrato para evaluar la actividad de la fosfodiesterasa {svg_6} {svg_7} {svg_8}.

Ensayo de Inhibición de la Autotaxina

El compuesto también se ha utilizado como análogo de nucleótido en el ensayo de inhibición de la autotaxina {svg_9} {svg_10} {svg_11}. La autotaxina es una enzima que se ha implicado en varios procesos biológicos, incluida la proliferación celular, la migración y la supervivencia.

Mecanismo De Acción

Target of Action

The primary target of Thymidine-3’,5’-di(p-nitrophenyl Phosphate) Disodium Salt is the 5′-nucleotide phosphodiesterase enzyme . This enzyme plays a crucial role in nucleotide metabolism, breaking down nucleotides into nucleosides . The compound is also used as a substrate for autotaxin (ATX, NPP2), which is a member of the ecto-nucleotide pyrophosphatase/phosphodiesterase (NPP) enzyme family .

Mode of Action

Thymidine-3’,5’-di(p-nitrophenyl Phosphate) Disodium Salt acts as an artificial substrate marker for the 5′-nucleotide phosphodiesterase enzyme . It interacts with its target enzyme, facilitating the breakdown of nucleotides into nucleosides .

Biochemical Pathways

The compound affects the nucleotide metabolism pathway by acting as a substrate for the 5′-nucleotide phosphodiesterase enzyme . This interaction can influence the downstream effects of nucleotide metabolism, potentially affecting processes such as DNA replication and repair, RNA transcription, and protein synthesis.

Result of Action

The molecular and cellular effects of Thymidine-3’,5’-di(p-nitrophenyl Phosphate) Disodium Salt’s action would largely depend on the specific context of its use. As a substrate for the 5′-nucleotide phosphodiesterase enzyme, it could potentially influence the rate of nucleotide breakdown, thereby affecting nucleotide metabolism and related cellular processes .

Propiedades

IUPAC Name |

disodium;[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-[[(4-nitrophenoxy)-oxidophosphoryl]oxymethyl]oxolan-3-yl] (4-nitrophenyl) phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O15P2.2Na/c1-13-11-24(22(28)23-21(13)27)20-10-18(41-43(35,36)40-17-8-4-15(5-9-17)26(31)32)19(38-20)12-37-42(33,34)39-16-6-2-14(3-7-16)25(29)30;;/h2-9,11,18-20H,10,12H2,1H3,(H,33,34)(H,35,36)(H,23,27,28);;/q;2*+1/p-2/t18-,19+,20+;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJRNERVYXCVSM-LRIMUOJLSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)([O-])OC4=CC=C(C=C4)[N+](=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)([O-])OC4=CC=C(C=C4)[N+](=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4Na2O15P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858479 |

Source

|

| Record name | Disodium 3',5'-bis-O-[(4-nitrophenoxy)phosphinato]thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

688.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24418-12-0 |

Source

|

| Record name | Disodium 3',5'-bis-O-[(4-nitrophenoxy)phosphinato]thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

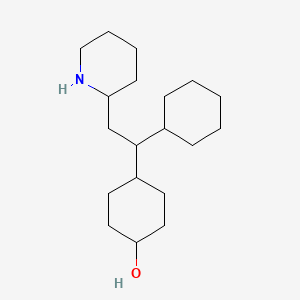

![5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1141182.png)

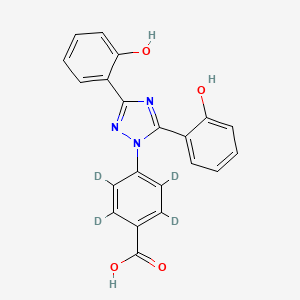

![Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B1141188.png)

![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)